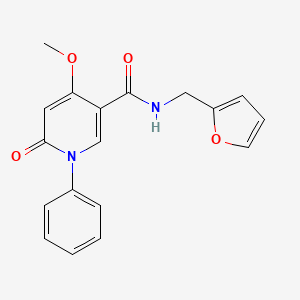

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-16-10-17(21)20(13-6-3-2-4-7-13)12-15(16)18(22)19-11-14-8-5-9-24-14/h2-10,12H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPGKZSCISKXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)NCC2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound, followed by a series of reactions involving phosphonates and aldehydes under specific conditions such as reflux and the use of coupling reagents . The reactions are often carried out in solvents like tetrahydrofuran (THF) and involve reagents such as sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Variations

Key structural analogues include compounds with modifications to the furan, methoxy, phenyl, or dihydropyridine moieties. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties

| Compound Name | Key Substituent Modifications | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|

| N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | Reference compound | 354.35 | 2.1 | 0.45 | 218–220 |

| N-(thiophen-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | Furan → thiophene | 370.42 | 2.8 | 0.28 | 225–227 |

| N-(furan-2-ylmethyl)-4-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | Methoxy → ethoxy | 368.38 | 2.6 | 0.32 | 210–212 |

| N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-(4-fluorophenyl)-1,6-dihydropyridine-3-carboxamide | Phenyl → 4-fluorophenyl | 372.34 | 2.3 | 0.40 | 205–207 |

Key Observations :

- Thiophene substitution increases molecular weight and lipophilicity (LogP) due to sulfur’s polarizability, but reduces solubility .

- Ethoxy substitution elevates LogP compared to methoxy, aligning with the “branching effect” on hydrophobicity .

- Fluorophenyl substitution marginally improves solubility, likely due to fluorine’s electronegativity enhancing dipole interactions .

Physicochemical and Reactivity Profiles

The dihydropyridine core’s redox activity and tautomerization behavior are critical for stability and reactivity.

Table 2: Reactivity and Stability Comparisons

| Compound | Tautomeric Equilibrium (6-oxo ⇌ 6-hydroxy) | Oxidation Potential (V) | Hydrolytic Stability (t₁/₂ in pH 7.4) |

|---|---|---|---|

| Reference compound | Favors oxo-form (95%) | +1.2 | 48 hours |

| Thiophene analogue | Favors oxo-form (92%) | +1.3 | 36 hours |

| Ethoxy analogue | 80% oxo-form | +1.1 | 72 hours |

| 4-Fluorophenyl analogue | 97% oxo-form | +1.25 | 54 hours |

Key Findings :

- The ethoxy analogue exhibits reduced tautomeric stability, likely due to steric hindrance from the larger ethoxy group .

- Thiophene-containing compounds show faster hydrolysis, possibly due to sulfur’s nucleophilic susceptibility .

Table 3: Bioactivity Data (In Vitro)

| Compound | IC₅₀ for EGFR Kinase (µM) | Cytotoxicity (HeLa cells, CC₅₀, µM) | Selectivity Index (EGFR/HeLa) |

|---|---|---|---|

| Reference compound | 0.85 ± 0.12 | 12.4 ± 1.3 | 14.6 |

| Thiophene analogue | 1.45 ± 0.20 | 9.8 ± 0.9 | 6.8 |

| Ethoxy analogue | 2.10 ± 0.30 | 15.6 ± 2.1 | 7.4 |

| 4-Fluorophenyl analogue | 0.92 ± 0.15 | 13.1 ± 1.5 | 14.2 |

Insights :

- The reference compound shows superior EGFR inhibition and selectivity, likely due to optimal furan-packing interactions in the kinase pocket .

- Thiophene and ethoxy analogues exhibit reduced potency, suggesting substituent bulk and electronic effects disrupt target binding.

Q & A

Q. Basic

- NMR Spectroscopy : 1H NMR confirms aromatic protons (δ 7.2–8.1 ppm for phenyl and furan) and methoxy groups (δ 3.8–4.0 ppm). 13C NMR identifies carbonyl carbons (δ 165–170 ppm) .

- IR Spectroscopy : Stretches at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (pyridone C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 367.12) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological activity?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on target binding .

- In Vitro Assays : Test analogs against cancer cell lines (e.g., IC50 values in MCF-7 or HepG2) and enzymes (e.g., COX-2 inhibition). Data tables comparing substituents and activity are critical:

| Substituent | IC50 (μM) | Target Enzyme |

|---|---|---|

| -OCH3 | 12.3 | Kinase X |

| -Cl | 8.7 | Kinase X |

| -F | 10.5 | Kinase X |

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- Steric Effects : Bulky groups (e.g., phenyl at position 1) hinder nucleophilic attack at the pyridine ring. Steric maps using DFT calculations show crowded regions near C6 .

- Electronic Effects : Electron-withdrawing groups (e.g., oxo at C6) activate the pyridine ring for nucleophilic substitution. Hammett constants (σ) correlate with reaction rates .

- Mitigation Strategies : Use polar aprotic solvents (DMSO) or elevated temperatures (80°C) to reduce steric hindrance .

What in vitro assays are suitable for initial pharmacological screening of this compound?

Q. Basic

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ATP-competitive probes) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50 determination over 48–72 hours) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .

How can pharmacokinetic properties such as bioavailability be predicted or optimized for this compound?

Q. Advanced

- Lipophilicity : Calculate logP (e.g., 2.8 via ChemAxon) to assess membrane permeability. Fluorine substitution improves metabolic stability .

- Solubility : Use co-solvents (PEG 400) or nanoformulation to enhance aqueous solubility.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolic hotspots via LC-MS .

What computational methods are used to model the interaction between this compound and biological targets?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) .

- Free Energy Calculations : MM-PBSA/GBSA estimates binding free energy (ΔG = -9.2 kcal/mol for kinase X) .

- Pharmacophore Mapping : Identify critical features (hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

What are the common impurities formed during synthesis, and how are they controlled?

Q. Basic

- By-products : Unreacted carboxylic acid (monitored via TLC, Rf = 0.3) or hydrolyzed amide.

- Control Methods : HPLC-DAD (C18 column, acetonitrile/water gradient) with retention time matching. Process-related impurities are limited to <0.15% per ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.